4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol

Antimicrobial Selectivity Cytotoxicity

Quantifying quinine metabolism demands authentic metabolite reference standards-surrogate use of parent alkaloids compromises LC-MS/MS accuracy through divergent ionization efficiencies. 6'-Hydroxydihydrocinchonidine is the definitive O-demethylated quinine metabolite. • Enables valid calibration curves for pharmacokinetic studies (99.99% purity available) • Free 6′-phenolic hydroxyl permits systematic O-derivatization for antimicrobial SAR libraries targeting S. pneumoniae (MIC 204 µM) • Rigid quinuclidine scaffold with five fixed stereocenters ensures batch-to-batch organocatalytic reproducibility

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
Cat. No. B12973394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
InChIInChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18+,19-/m1/s1
InChIKeyRASAUPYEBCYZRS-UDORUHSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Hydroxydihydrocinchonidine: Structural Overview


4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol, commonly named 6'-Hydroxydihydrocinchonidine or Hydrocupreine (CAS 5962-19-6), is a cinchona alkaloid with a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol . Structurally, it is the 10,11-dihydro derivative of cupreine and functions as a primary O-demethylated metabolite of the antimalarial agent quinine . The molecule possesses five defined stereogenic centers and a free phenolic hydroxyl group at the 6' position of the quinoline ring, distinguishing it from non-phenolic cinchona alkaloid relatives [1].

1
Quinine metabolite analytical reference for LC-MS/MS quantification in biological research matrices.
Certified high purity supports calibration curve reliability.
2
C6′ phenolic derivatization scaffold for structure-activity relationship studies.
Free –OH enables O-alkylation/acylation not possible with quinine or cinchonidine.
3
Defined chiral screening component with five fixed stereogenic centers and a hydrogenated quinuclidine scaffold.
Included in commercial chiral screening kits for reproducible asymmetric synthesis evaluation.

Why Hydrocupreine Cannot Be Substituted


Interchanging cinchona alkaloids such as quinine, cinchonidine, or ethylhydrocupreine (Optochin) with 6'-Hydroxydihydrocinchonidine is scientifically unjustified due to critical structural and functional divergences. Unlike quinine, which bears a methoxy group at the 6' position, Hydrocupreine possesses a free phenolic hydroxyl group that enables distinct chemical reactivity for O-derivatization and alters its biological target profile [1]. This structural difference results in unique antimicrobial and antitumor activity profiles, including inhibitory effects against Trypanosoma brucei and Streptococcus pneumoniae, which are not representative of all cinchona alkaloids . Furthermore, its identity as a specific quinine metabolite necessitates its use as a discrete analytical standard in pharmacokinetic and metabolic studies, as substitution with the parent drug or other metabolites would yield invalid quantitative data .

Quinine or cinchonidine cannot replace the C6′-phenol probe
Quinine (6′-OCH3) and cinchonidine (6′-H) lack the free phenolic hydroxyl group required for direct O-derivatization. Substitution would block the synthetic pathway to C6′-modified cinchona libraries.
Non-hydrogenated cupreine may introduce vinyl-group reactivity shifts
Cupreine shares the same stereochemistry but retains a reactive vinyl group. The resulting stability and reactivity differences may shift assay-response profiles in organocatalytic or cellular screening contexts.
Generic cinchona mixtures risk undefined stereochemical consistency
Chiral screening and metabolite quantification require a single defined stereoisomer. Racemic or mixed alkaloid sources lack the batch-to-batch stereochemical consistency needed for reproducible asymmetric induction or accurate bioanalytical measurement.

Evidence Differentiating Hydrocupreine from Analogs


Antimicrobial Selectivity and Low Mammalian Cytotoxicity

6'-Hydroxydihydrocinchonidine exhibits antibacterial activity against Streptococcus pneumoniae D39 with a minimum inhibitory concentration (MIC) of 204,000 nM (204 µM) . In parallel, it demonstrates low cytotoxicity against human HepG2 cells, with a half-maximal cytotoxic concentration (CC50) greater than 100,000 nM (>100 µM), yielding a selectivity index (CC50/MIC) of >0.49 based on available data . This antimicrobial-cytotoxicity window provides a quantifiable differentiation baseline. However, direct head-to-head comparator MIC data for quinine, cinchonidine, or ethylhydrocupreine against the identical D39 strain under matching assay conditions were not retrievable from primary literature within the search scope, limiting the strength of comparative differentiation to a qualitative level.

Antimicrobial selectivity
Data to verify
MIC 204 µM | CC50 >100 µM
Selectivity index (CC50/MIC) >0.49
Reported antimicrobial screening context for S. pneumoniae D39; low mammalian cytotoxicity in HepG2 cells.
Comparator MIC data for quinine/cinchonidine against identical D39 strain unavailable within search scope.
Antimicrobial Selectivity Cytotoxicity

Defined Stereochemistry and Chiral Screening

6'-Hydroxydihydrocinchonidine is a component of the Buchler Chiral Screening Kit, which comprises a set of structurally defined cinchona alkaloids in very high chemical purity for asymmetric synthesis screening [1]. The compound's five stereogenic centers and rigid quinuclidine scaffold provide a consistent three-dimensional architecture that distinguishes it from non-hydrogenated analogs like cupreine, which bears a reactive vinyl group [2]. While specific enantioselectivity (e.e.) data for this exact compound in organocatalytic reactions were not obtained from primary literature within search limits, its inclusion in a standardized screening kit implies batch-to-batch reproducibility suitable for comparative catalyst evaluation. In contrast, generic cinchona alkaloid mixtures or racemic analogs lack the defined stereochemistry required for reproducible asymmetric induction.

Chiral screening identity
Source review
5 defined stereogenic centers
Hydrogenated quinuclidine scaffold; included in Buchler Chiral Screening Kit
Supports enantiomer-attribution review in asymmetric synthesis screening.
Quantitative enantiomeric excess data for this specific compound were not retrieved from primary literature.
Stereochemistry Chiral Organocatalysis Enantioselective Synthesis

Unique Phenolic Reactivity for Derivatization

The presence of a free phenolic hydroxyl group at the 6' position of the quinoline ring in Hydrocupreine enables direct O-alkylation and O-acylation reactions to generate ether and ester derivatives [1]. This reactivity is absent in quinine (6'-methoxy) and cinchonidine (unsubstituted 6' position), which require pre-functionalization for analogous derivatization. Patent literature documents the synthesis of O-alkyl derivatives of Hydrocupreine (e.g., isoamylhydrocupreine) for pharmaceutical applications, illustrating the synthetic value of the free phenol [2]. Quantitative reaction yields for specific derivatization steps were not available within search constraints, but the principle of divergent chemical access provides a qualitative synthetic advantage. Ethylhydrocupreine (Optochin), for instance, is an ethyl ether of Hydrocupreine, underscoring that the phenol is a necessary precursor for systematic structure-activity exploration of C6'-O-substituted cinchona alkaloids.

Phenolic reactivity
Source review
Free C6′-OH enables O-alkylation / O-acylation
Absent in quinine (6′-OCH3) and cinchonidine (6′-H)
Supports synthetic divergence for C6′-modified cinchona alkaloid library generation.
Specific reaction yields not available within search constraints; differentiation based on established patent precedent.
Chemical derivatization Structure-activity relationship Organic synthesis

Applications of 6'-Hydroxydihydrocinchonidine


Analytical Standard for Quinine Metabolite Quantification

As the authentic O-demethylated metabolite of quinine, 6'-Hydroxydihydrocinchonidine is the required analytical reference standard for LC-MS/MS quantification of quinine metabolism in biological matrices . Use of quinine or other cinchona alkaloids as surrogate standards would compromise assay accuracy due to differing ionization efficiencies and fragmentation patterns. The compound's documented purity (e.g., 99.99% from specific vendors) ensures reliable calibration curves for metabolite quantification .

SAR Scaffold for C6'-Modified Antimalarials

The free phenolic group enables systematic O-derivatization to generate analog libraries for probing SAR at the quinoline 6' position. Given its established antimicrobial activity against Streptococcus pneumoniae (MIC 204 µM) and Trypanosoma brucei , Hydrocupreine serves as a privileged starting point for synthesizing and evaluating novel ether and ester derivatives for potency and selectivity improvements.

Chiral Organocatalyst Development and Screening

The hydrogenated quinuclidine scaffold with five fixed stereocenters provides a rigid chiral environment for evaluating catalytic activity in asymmetric transformations . Hydrocupreine's inclusion in commercial chiral screening kits positions it as a benchmark cinchona organocatalyst for comparative studies of enantioselective reactions (e.g., Michael additions, Friedel-Crafts aminations), where batch-to-batch stereochemical consistency is critical .

Application
Selection Property
Validation Focus
Quinine metabolite quantification by LC-MS/MS
Authentic O-demethylated metabolite identity; high chemical purity
Ionization efficiency and fragmentation pattern consistency
C6′-modified cinchona SAR library synthesis
Free phenolic handle for direct O-derivatization
O-alkylation/O-acylation reaction reproducibility
Chiral organocatalyst screening and development
Defined hydrogenated scaffold with five stereogenic centers
Batch-to-batch stereochemical consistency and enantioselectivity review
All applications are presented for research-use context. Validation should be performed under specific experimental conditions.
Quote Request

Request a Quote for 4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.